2-(2-Methyl-1-piperidinyl)isonicotinic acid

Description

Overview and Significance

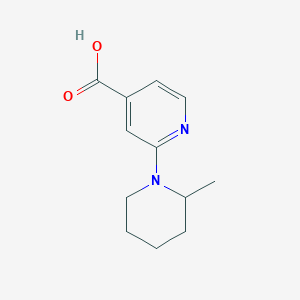

2-(2-Methyl-1-piperidinyl)isonicotinic acid (CAS: 1019127-10-6) is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . Structurally, it comprises a pyridine ring substituted with a carboxylic acid group at the 4-position (isonicotinic acid backbone) and a 2-methylpiperidine moiety at the 2-position. This dual functionality positions it as a hybrid molecule with applications in medicinal chemistry and materials science. Its piperidine ring introduces conformational flexibility, while the pyridine-carboxylic acid group enables hydrogen bonding and metal coordination.

The compound’s significance lies in its role as a building block for synthesizing pharmacologically active molecules , particularly those targeting neurological and inflammatory pathways. Its structural similarity to isonicotinic acid derivatives, which include antitubercular agents like isoniazid, further underscores its potential in drug discovery.

Historical Development and Discovery

The synthesis of this compound was first reported in the early 21st century, coinciding with advances in heterocyclic chemistry. Early methods involved the condensation of isonicotinic acid derivatives with 2-methylpiperidine under reflux conditions in polar aprotic solvents. The compound’s CAS registry (1019127-10-6) was assigned in 2009, reflecting its emergence as a subject of systematic study.

Key milestones include its characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) , which confirmed its structural integrity. Recent interest has focused on its utility in designing metal-organic frameworks (MOFs) due to its ability to act as a polydentate ligand.

Nomenclature and Classification

The IUPAC name 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid systematically describes its structure:

- Pyridine-4-carboxylic acid : The parent isonicotinic acid backbone.

- 2-(2-Methylpiperidin-1-yl) : A piperidine ring substituted with a methyl group at the 2-position, attached to the pyridine ring via a nitrogen atom.

Alternative names include:

Its SMILES notation, CC1CCCCN1C2=NC=CC(=C2)C(=O)O , and InChI key, YTEJLAUMPOIDJV-UHFFFAOYSA-N , provide unambiguous representations of its connectivity.

Position in Pyridine Carboxylic Acid Family

Pyridine carboxylic acids are isomers differentiated by the position of the carboxyl group on the pyridine ring. A comparative analysis reveals distinct properties of this compound:

| Property | Picolinic Acid (2-position) | Nicotinic Acid (3-position) | Isonicotinic Acid (4-position) | This compound |

|---|---|---|---|---|

| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ | C₁₂H₁₆N₂O₂ |

| Bioactivity | Metal chelation | Vitamin B3 precursor | Antitubercular agents | Ligand in coordination chemistry |

| Substituent | None | None | None | 2-Methylpiperidine |

The addition of the 2-methylpiperidine group in this compound enhances its lipophilicity compared to unsubstituted isonicotinic acid, altering its solubility and reactivity. This modification also introduces stereoelectronic effects that influence its interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-4-2-3-7-14(9)11-8-10(12(15)16)5-6-13-11/h5-6,8-9H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEJLAUMPOIDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019127-10-6 | |

| Record name | 2-(2-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-piperidinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-methylpiperidine under specific conditions. One common method includes:

Starting Materials: Isonicotinic acid and 2-methylpiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.

Procedure: The mixture is heated under reflux for several hours, allowing the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically includes:

Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state reaction.

Optimization: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

Scale-Up: The process is scaled up from laboratory conditions to industrial production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-piperidinyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including 2-(2-Methyl-1-piperidinyl)isonicotinic acid, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, including resistant strains of bacteria and fungi. The incorporation of the piperidine moiety enhances the interaction with biological targets, potentially leading to improved therapeutic outcomes against infections .

Antitubercular Properties

This compound is structurally related to isoniazid, a well-known antitubercular agent. Studies have demonstrated that modifications to the isonicotinic acid framework can lead to enhanced activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that maintaining specific functional groups is crucial for preserving antitubercular activity .

Neuropharmacological Effects

The compound has shown promise in modulating serotonergic receptors, particularly the 5-HT1A subtype. This activity suggests potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions. The ability to act as an agonist or antagonist at these receptors may allow for tailored therapeutic strategies .

Pharmacological Applications

Inhibitor Development

The pharmacokinetic profiles of compounds similar to this compound have been investigated using in silico methods. These studies predict favorable characteristics for drug development, including good absorption and low toxicity. The compound's ability to inhibit certain enzymes involved in metabolic pathways further supports its potential as a lead compound for developing new pharmaceuticals .

Cancer Research

Emerging evidence suggests that derivatives of isonicotinic acid possess anticancer properties. The mechanisms involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Continued research into these effects may lead to novel cancer therapies utilizing this compound .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced conductivity or catalytic activity, which are valuable in various industrial applications.

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of several isonicotinic acid derivatives against resistant bacterial strains. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects, suggesting their potential use in developing new antibiotics. -

Neuropharmacological Investigation

Research involving animal models assessed the effects of this compound on anxiety-related behaviors through its action on serotonergic receptors. Results demonstrated a dose-dependent reduction in anxiety-like behaviors, supporting further exploration into its therapeutic applications for anxiety disorders. -

Material Science Application

A recent investigation focused on synthesizing conductive polymers using this compound as a precursor. The resulting materials showed enhanced electrical conductivity and mechanical properties, indicating their potential use in electronic devices.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-piperidinyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparisons

The following table highlights key structural and molecular differences between 2-(2-methyl-1-piperidinyl)isonicotinic acid and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂O₂ | 220.27 | Pyridine ring, carboxylic acid | 2-Methylpiperidinyl at C2 |

| Isonicotinic acid (pyridine-4-carboxylic acid) | C₆H₅NO₂ | 123.11 | Pyridine ring, carboxylic acid | Unsubstituted |

| Isonicotinic acid hydrazide (INH) | C₆H₇N₃O | 137.14 | Pyridine ring, hydrazide (-CONHNH₂) | Hydrazide group at C4 |

| N’-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide | C₂₂H₂₁N₅O | 383.44 | Quinoline, hydrazide, piperidinyl | Piperidinyl-quinoline hybrid |

| Isonicotinoylhydrazonopyruvic acid | C₉H₉N₃O₄ | 223.19 | Hydrazone (-NHN=C), pyruvate moiety | Hybrid of INH and pyruvic acid |

Key Observations :

- The 2-methylpiperidinyl group in the target compound distinguishes it from simpler derivatives like isonicotinic acid and INH.

- Hydrazide-containing analogs (e.g., INH, the carbohydrazide in ) exhibit distinct reactivity due to the -NHNH₂ group, which is absent in the target compound. Hydrazides are known for their antimycobacterial activity .

- The quinoline-piperidinyl hybrid in demonstrates how heterocyclic expansions (e.g., replacing pyridine with quinoline) can alter binding affinity and metabolic stability.

Pharmacodynamic and Pharmacokinetic Comparisons

Isonicotinic Acid Hydrazide (INH)

- Activity : INH is a frontline antitubercular agent, inhibiting mycolic acid synthesis via KatG activation .

- Toxicity : Hepatotoxicity and neurotoxicity are major concerns due to reactive intermediate formation (e.g., hydrazine) .

- Metabolism : Undergoes acetylation (via NAT2) and hydrolysis to isonicotinic acid, which is further hydroxylated to 2-hydroxyisonicotinic acid and citrazinic acid .

Isonicotinoylhydrazonopyruvic Acid

- Activity : Shows comparable antitubercular efficacy to INH but with reduced acute toxicity in animal models .

- Metabolism : The hydrazone linkage may stabilize the molecule against hydrolysis, prolonging its half-life compared to INH .

This compound

- Predicted Activity : The piperidinyl group may enhance interaction with hydrophobic enzyme pockets (e.g., bacterial targets) or improve blood-brain barrier penetration.

- Metabolism: Likely undergoes hepatic oxidation (piperidinyl ring) and carboxylation, similar to isonicotinic acid derivatives .

Metabolic Pathway Comparisons

- Isonicotinic Acid : Metabolized via hydroxylation at C2 and C6 to form dihydroxy derivatives (e.g., citrazinic acid), followed by ring cleavage to succinic acid semialdehyde .

- INH : Hydrolyzed to isonicotinic acid and hydrazine, with the latter contributing to toxicity .

- This compound : The methylpiperidinyl group may undergo N-demethylation or oxidation, generating polar metabolites for renal excretion. The lack of hydrazide reduces hydrazine-related toxicity risks .

Biological Activity

Overview

2-(2-Methyl-1-piperidinyl)isonicotinic acid is a derivative of isonicotinic acid, a compound known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a piperidine ring substituted with a methyl group and an isonicotinic acid moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cellular metabolism, potentially leading to altered cell function and proliferation.

- Antimycobacterial Activity : Similar compounds have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.025 |

| E. coli | 0.0195 | |

| Bacillus mycoides | 0.0048 | |

| C. albicans | 0.039 |

Antitubercular Activity

The compound's structural similarity to isoniazid suggests it may possess antitubercular properties. Isoniazid is known for its effectiveness against Mycobacterium tuberculosis, with MIC values typically in the range of 0.03–0.1 μg/mL . The modification of the pyridine ring in isoniazid analogs has been shown to influence their activity significantly.

Case Studies

- Antimycobacterial Studies : A systematic evaluation of isonicotinic acid derivatives revealed that modifications at the 2-position could maintain or enhance activity against mycobacterial strains . The introduction of the piperidine ring in this compound may provide similar benefits.

- Structure-Activity Relationship (SAR) : Research on SAR has demonstrated that the hydrazide moiety is crucial for maintaining antimycobacterial activity while substitutions on the pyridine ring can either enhance or reduce potency .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound exhibited reduced toxicity and significant therapeutic effects when tested in animal models, particularly concerning tumor growth reduction and antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the identity and purity of 2-(2-Methyl-1-piperidinyl)isonicotinic acid, and how should they be validated?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) for structural confirmation. For purity assessment, employ a validated HPLC method with a buffer system (e.g., sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid) and a methanol-buffer mobile phase (65:35 ratio) . Quantify impurities via comparative retention times and spiking experiments with known standards. Validate methods per ICH guidelines by assessing linearity, precision, accuracy, and limits of detection/quantitation .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Focus on reaction parameters such as solvent selection (e.g., isopropanol for solubility), temperature control (e.g., 60°C for dissolution of intermediates), and catalyst efficiency. Use Design of Experiments (DoE) to systematically vary factors like stoichiometry, reaction time, and pH. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using NMR and FTIR . For scalability, employ process simulation tools to model heat and mass transfer in large-scale reactors .

Q. What are the key physicochemical properties of this compound that influence its stability in formulation studies?

- Methodological Answer : Determine pKa via potentiometric titration to assess ionization behavior. Evaluate hygroscopicity using dynamic vapor sorption (DVS) and thermal stability via differential scanning calorimetry (DSC). Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) can guide formulation strategies. Stability-indicating assays under stress conditions (heat, light, humidity) are critical for identifying degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review using the PICO(T) framework to define Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), and Outcome (e.g., IC50 values). Analyze batch-to-batch variability in compound purity and experimental conditions (e.g., pH, temperature). Use meta-analysis to quantify heterogeneity and subgroup analyses to identify confounding variables (e.g., solvent used in assays) .

Q. What computational strategies are effective for predicting the binding mechanism of this compound to its molecular targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins. Validate predictions via molecular dynamics (MD) simulations to assess binding stability and free energy calculations (e.g., MM-PBSA). Cross-reference results with mutagenesis studies to identify critical residues. Integrate cheminformatics tools (e.g., QSAR) to correlate structural features with activity .

Q. How can interdisciplinary approaches (e.g., chemical engineering and pharmacology) enhance the development of this compound as a therapeutic agent?

- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to purify enantiomers or polymorphs . Use process control systems to ensure reproducibility in continuous manufacturing. For pharmacological evaluation, design in vitro-in vivo correlation (IVIVC) models to predict pharmacokinetics. Collaborate with combustion engineering experts to assess compound stability under high-temperature conditions (e.g., sterilization) .

Q. What strategies are recommended for integrating this compound into a theoretical framework for structure-activity relationship (SAR) studies?

- Methodological Answer : Anchor the research in the "quadripolar model" by aligning the theoretical pole (e.g., receptor theory), epistemological pole (SAR hypotheses), morphological pole (structural analogs), and technical pole (synthetic/analytical methods). Use fragment-based drug design (FBDD) to systematically modify the piperidinyl or isonicotinic acid moieties and evaluate activity changes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the role of this compound in modulating enzyme kinetics?

- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate and inhibitor concentrations. Employ stopped-flow spectrophotometry to measure initial reaction rates. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Include positive/negative controls and replicate experiments to minimize variability .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Apply probit or logit regression models to estimate LD50/LC50. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models can account for repeated measurements. Validate assumptions via residual plots and normality tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.